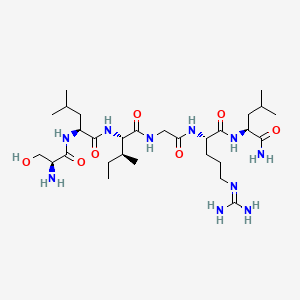

Sligrl-NH2

Descripción general

Descripción

Mecanismo De Acción

SLIGRL-NH2 ejerce sus efectos uniéndose y activando el receptor 2 activado por proteasas (PAR2). Al unirse, desencadena cascadas de señalización intracelular que involucran vías acopladas a proteína G. Esta activación conduce a varias respuestas celulares, incluida la producción de mediadores inflamatorios, la modulación de la percepción del dolor y la regulación de la motilidad gastrointestinal .

Análisis Bioquímico

Biochemical Properties

Sligrl-NH2 is an agonist peptide that interacts with PAR2, a G protein-coupled receptor . The activation of PAR2 by this compound has been shown to facilitate gastrointestinal transit in mice .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with PAR2. It influences cell function by modulating cell signaling pathways

Molecular Mechanism

This compound exerts its effects at the molecular level by activating PAR2 without requiring receptor cleavage . This activation can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

It is soluble in water and can be stored under desiccating conditions for up to 12 months .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

SLIGRL-NH2 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente empleado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. El proceso típicamente incluye los siguientes pasos:

Carga de Resina: El primer aminoácido se une a un soporte de resina sólida.

Desprotección: El grupo protector en el aminoácido se elimina para exponer el grupo amina reactivo.

Acoplamiento: El siguiente aminoácido, protegido en su grupo amina, se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten hasta que se ensambla la secuencia peptídica deseada.

Escisión y Desprotección: El péptido completado se escinde de la resina y se eliminan todos los grupos protectores.

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El proceso se optimiza para garantizar una alta pureza y rendimiento, con medidas rigurosas de control de calidad implementadas para verificar la integridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

SLIGRL-NH2 principalmente experimenta reacciones típicas de péptidos, incluyendo:

Hidrólisis: Los enlaces peptídicos pueden ser hidrolizados en condiciones ácidas o básicas.

Oxidación: Los residuos de aminoácidos, particularmente aquellos que contienen azufre, pueden sufrir oxidación.

Amidación: El grupo amida C-terminal puede participar en reacciones de amidación.

Reactivos y Condiciones Comunes

Hidrólisis: Hidrólisis ácida utilizando ácido clorhídrico o hidrólisis básica utilizando hidróxido de sodio.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido performico.

Amidación: Catalizadores como las carbodiimidas pueden facilitar las reacciones de amidación.

Productos Principales

Hidrólisis: Resulta en la formación de aminoácidos individuales.

Oxidación: Produce derivados de aminoácidos oxidados.

Amidación: Forma derivados de péptidos unidos por amida.

Aplicaciones Científicas De Investigación

SLIGRL-NH2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la activación de PAR2 y sus efectos en las vías de señalización celular.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, dolor y trastornos gastrointestinales.

Industria: Utilizado en el desarrollo de fármacos basados en péptidos y herramientas de diagnóstico

Comparación Con Compuestos Similares

Compuestos Similares

SLIGKV-NH2: Otro agonista de PAR2 con una estructura similar pero diferente secuencia de aminoácidos.

TFLLR-NH2: Un péptido que activa PAR1, otro miembro de la familia de receptores activados por proteasas.

AYPGKF-NH2: Un péptido que activa selectivamente PAR4.

Singularidad

SLIGRL-NH2 es único en su alta especificidad y potencia para la activación de PAR2. Su capacidad para modular varios procesos fisiológicos lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas .

Propiedades

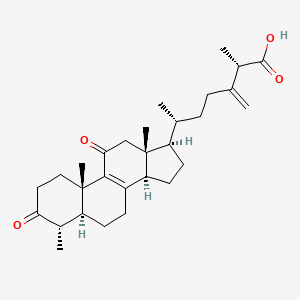

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMJRPYYIJZPC-JYAZKYGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride](/img/structure/B3028139.png)

![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)

![(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B3028152.png)

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)